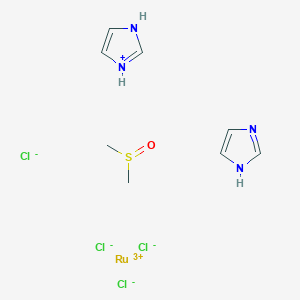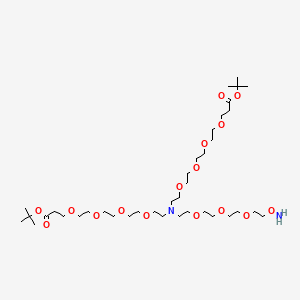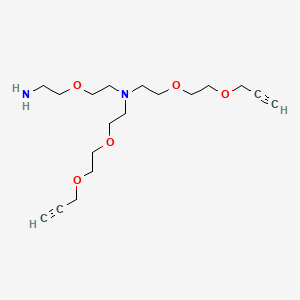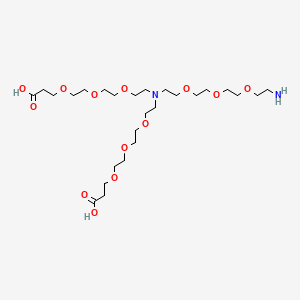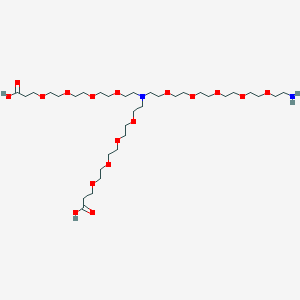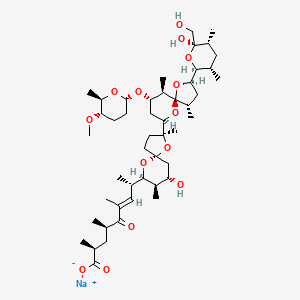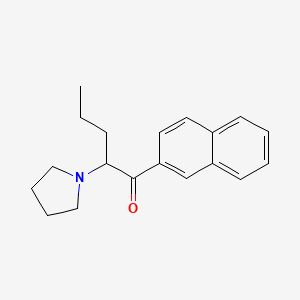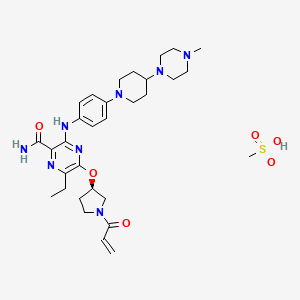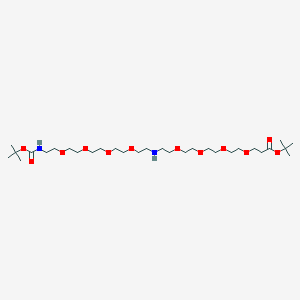
N-(Boc-PEG4)-NH-PEG4-t-butyl ester
概要
説明
N-(Boc-PEG4)-NH-PEG4-t-butyl ester is a polyethylene glycol (PEG)-based compound that features a tert-butyl ester and a Boc-protected amine group. This compound is widely used in various chemical and biological applications due to its unique properties, such as solubility, stability, and biocompatibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Boc-PEG4)-NH-PEG4-t-butyl ester typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG chain.
Boc Protection: The amine group is then protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves the esterification of the PEGylated compound with tert-butyl ester under suitable reaction conditions, such as the presence of a catalyst and an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of the amine precursor are PEGylated using industrial reactors.
Boc Protection: The Boc protection step is carried out in large-scale reactors with controlled temperature and pressure conditions.
Esterification: The esterification step is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(Boc-PEG4)-NH-PEG4-t-butyl ester undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Sodium Hydroxide (NaOH): Used for ester hydrolysis.
Electrophiles: Various electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Free Amine: Formed after Boc deprotection.
Carboxylic Acid: Formed after ester hydrolysis.
Substituted Products: Formed after nucleophilic substitution reactions.
科学的研究の応用
N-(Boc-PEG4)-NH-PEG4-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
作用機序
The mechanism of action of N-(Boc-PEG4)-NH-PEG4-t-butyl ester involves its ability to modify and stabilize other molecules. The PEG chains provide solubility and biocompatibility, while the Boc-protected amine and tert-butyl ester groups allow for selective reactions and modifications. The molecular targets and pathways involved depend on the specific application and the molecules being modified.
類似化合物との比較
Similar Compounds
N-(Azido-PEG4)-N-Boc-PEG4-NHS ester: A similar PEG-based compound with an azide group and an NHS ester.
Boc-NH-PEG-NHS: A PEG reagent with a Boc-protected amine and an NHS ester.
Uniqueness
N-(Boc-PEG4)-NH-PEG4-t-butyl ester is unique due to its combination of a Boc-protected amine and a tert-butyl ester, which allows for selective modifications and reactions. This compound offers enhanced solubility, stability, and biocompatibility compared to other PEG-based compounds, making it highly versatile for various applications.
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60N2O12/c1-29(2,3)43-27(33)7-11-35-15-19-39-23-24-40-20-16-36-12-8-31-9-13-37-17-21-41-25-26-42-22-18-38-14-10-32-28(34)44-30(4,5)6/h31H,7-26H2,1-6H3,(H,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDJSRZVXYKUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNCCOCCOCCOCCOCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H60N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



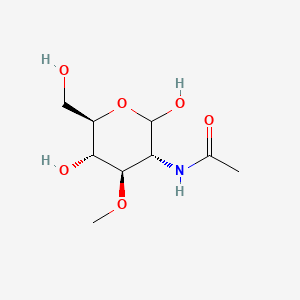
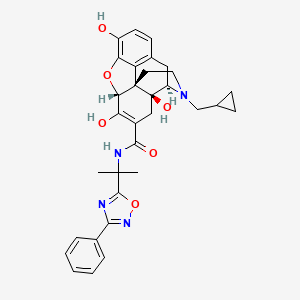
![7-[(4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrochloride](/img/structure/B609408.png)
